molecular formula C18H28N2O3S2 B2755410 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034477-25-1

2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2755410
CAS RN: 2034477-25-1
M. Wt: 384.55
InChI Key: PRBSAZKQYLANSB-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as ETP-46321, is a novel small molecule that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research and has the potential to be a valuable tool in the field of medicine.

Scientific Research Applications

Catalysis and Organic Synthesis

Pinacol boronic esters, including the compound , serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored . However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the removal of the boron moiety, allowing for further functionalization or product formation. Notably, the protocol was applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility in complex molecule synthesis.

Boron Chemistry and Stability

Organoboron compounds, including boronic esters, play a crucial role in various chemical transformations. The introduction of pinacol boronic esters, known for their stability and ease of purification, has significantly expanded boron chemistry. However, their limited air and moisture stability pose challenges, especially when removing the boron moiety at the end of a sequence .

Pharmacological Implications

While the specific compound may not have extensive pharmacological studies, derivatives of indole (a substructure present in the compound) are of wide interest due to their diverse biological and clinical applications. For example, indole-3-acetic acid, a plant hormone produced from tryptophan degradation, has important physiological effects .

properties

IUPAC Name

2-ethoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c1-2-23-17-5-3-4-6-18(17)25(21,22)19-13-15-7-10-20(11-8-15)16-9-12-24-14-16/h3-6,15-16,19H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBSAZKQYLANSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

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